molecular formula C15H15Cl2N3O B2562386 2-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-4-carboxamide hydrochloride CAS No. 1596232-40-4

2-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-4-carboxamide hydrochloride

Cat. No. B2562386
CAS RN: 1596232-40-4
M. Wt: 324.21
InChI Key: RDSVYKBDTOEZLC-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinoline, which is a class of compounds known for their diverse biological activities . It also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydroquinoline derivatives can be synthesized through various methods, including Povarov reactions and others . Pyridine derivatives can be synthesized through methods like Chichibabin synthesis .


Molecular Structure Analysis

The molecule contains a tetrahydroquinoline moiety and a pyridine ring, both of which are nitrogen-containing heterocycles. It also contains a carboxamide group and a chloro group .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups present in the molecule. The chloro group might undergo nucleophilic substitution reactions, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Tetrahydroquinoline derivatives are known to have diverse biological activities, but without specific information, it’s hard to predict the exact mechanism .

Future Directions

The future research directions could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O.ClH/c16-14-8-11(5-7-18-14)15(20)19-12-4-3-10-2-1-6-17-13(10)9-12;/h3-5,7-9,17H,1-2,6H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSVYKBDTOEZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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